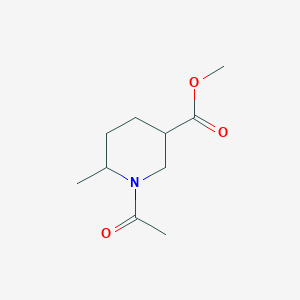
7-Bromo-2,6-dichloro-8-fluoroquinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a quinazolinone derivative.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions. This can be achieved using reagents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions.
Cyclization: Formation of the quinazolinone ring structure through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone may involve:
Large-scale Halogenation: Using large reactors to introduce halogens efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the compound meets specific purity and quality standards through rigorous testing.
化学反应分析
Types of Reactions
7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
7-bromo-2,6-dichloro-4(3H)-Quinazolinone: Lacks the fluorine atom, which may affect its chemical and biological properties.
2,6-dichloro-8-fluoro-4(3H)-Quinazolinone: Lacks the bromine atom, potentially altering its reactivity and interactions.
7-bromo-8-fluoro-4(3H)-Quinazolinone: Lacks the chlorine atoms, which can influence its overall stability and activity.
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone imparts distinct chemical properties, such as increased reactivity and potential for diverse biological activities. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C8H2BrCl2FN2O |
|---|---|
分子量 |
311.92 g/mol |
IUPAC 名称 |
7-bromo-2,6-dichloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrCl2FN2O/c9-4-3(10)1-2-6(5(4)12)13-8(11)14-7(2)15/h1H,(H,13,14,15) |
InChI 键 |
YBWHPCWEDOKUJM-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


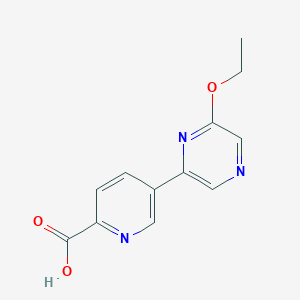
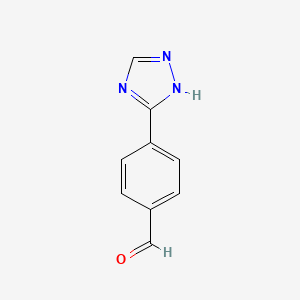

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
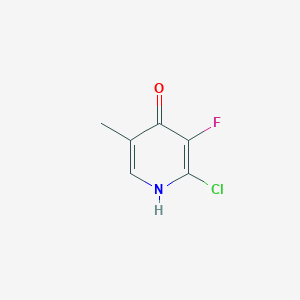
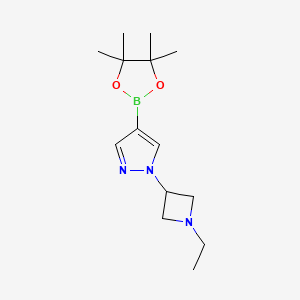
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
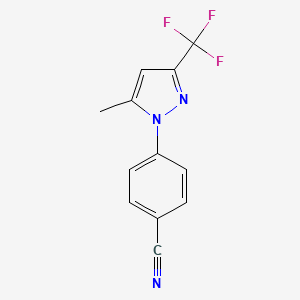
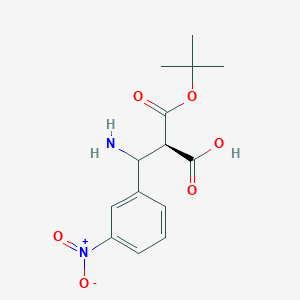
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
